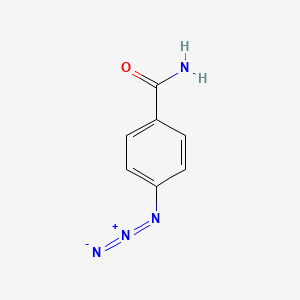

4-Azidobenzamide

Descripción general

Descripción

4-Azidobenzamide, also known as AzB, is a chemical compound that belongs to the class of azido compounds. It has a molecular formula of C7H6N4O .

Synthesis Analysis

The synthesis of benzamides, including 4-Azidobenzamide, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .

Chemical Reactions Analysis

Azides, including 4-Azidobenzamide, can be reduced to amines using various reagents . For instance, glucose and KOH can be used as green reagents for the reduction of azides to amines in water .

Physical And Chemical Properties Analysis

4-Azidobenzamide has a molecular weight of 162.14874 . It is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform.

Aplicaciones Científicas De Investigación

Tissue Engineering

4-Azidobenzamide: has shown potential in the field of tissue engineering , particularly in nerve tissue regeneration. It can be introduced to chitosan, a polysaccharide, to create photo-cross-linked hydrogels under UV irradiation . These hydrogels can support the attachment, migration, and proliferation of Schwann cells, which are crucial for nerve regeneration.

Bioconjugation in Drug Delivery

In drug delivery systems , 4-Azidobenzamide plays a role in bioconjugation . It is used to modify biomolecules or drugs to enhance their delivery and efficacy. The azide group in 4-Azidobenzamide can undergo click chemistry reactions, allowing for the creation of stable linkages that are useful in targeted drug delivery .

Neuroscience

In neuroscience , 4-Azidobenzamide-enriched materials can be used to develop scaffolds that promote neural growth and repair. The compound’s ability to form hydrogels is particularly beneficial in creating environments conducive to cell growth and differentiation, which is vital for repairing neural pathways .

Polymer Chemistry

4-Azidobenzamide: is utilized in polymer chemistry to introduce azide functionalities into polymers. These functionalities can be further reacted to create a variety of polymer architectures, which have applications ranging from materials science to biomedicine .

Medicinal Chemistry

In medicinal chemistry , 4-Azidobenzamide derivatives are explored for their therapeutic potential. The azide group can be a precursor to various bioactive compounds, contributing to the synthesis of new drugs with enhanced properties .

Drug Delivery Systems

4-Azidobenzamide derivatives are being investigated for their use in drug delivery systems . They can be incorporated into dendrimers, which are highly branched, tree-like polymers, to improve drug solubility, stability, and targeted delivery .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that azides are versatile and useful synthons which find wide applications in the synthesis of heterocycles . They can be prepared with good regio-, stereo-, and enantioselectivity and their transformation to amines provides access to a variety of organic intermediates, particularly useful in the synthesis of pharmaceuticals, carbohydrates, and nucleosides .

Mode of Action

The mode of action of 4-Azidobenzamide involves its transformation through a reduction process. In a study, it was found that 4-Azidobenzamide underwent a reaction with 4-bromobutene, which resulted in the formation of benzotriazinone . This suggests that 4-Azidobenzamide interacts with its targets through a reduction process, leading to the formation of new compounds.

Biochemical Pathways

The reduction of azides to amines can be typically classified as involving hydride donors, H2 gas or its source in the presence of transition metals and their oxides as catalysts, low-valent metal ions, phosphine reagents as in the Staudinger reaction, and sulfur reagents .

Pharmacokinetics

It’s known that the benzodiazepines, which share a common template with 4-azidobenzamide, have different physiochemical properties, most notably lipid solubility, which influence their pharmacokinetics, as well as their rate of absorption and diffusion .

Result of Action

The result of the action of 4-Azidobenzamide involves the formation of new compounds. Specifically, the reduction of 4-Azidobenzamide with 4-bromobutene resulted in the formation of benzotriazinone . This suggests that the molecular and cellular effects of 4-Azidobenzamide’s action involve the transformation of the compound into new chemical entities.

Action Environment

The action environment of 4-Azidobenzamide can influence its action, efficacy, and stability. For instance, a study found that the reduction of azides to amines could be facilitated under aqueous alkaline conditions using D-glucose and KOH as green reagents . This suggests that the environmental conditions, such as the presence of water and alkaline conditions, can influence the action of 4-Azidobenzamide.

Propiedades

IUPAC Name |

4-azidobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7(12)5-1-3-6(4-2-5)10-11-9/h1-4H,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCVIWAHVMYDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623890 | |

| Record name | 4-Azidobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88609-06-7 | |

| Record name | 4-Azidobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

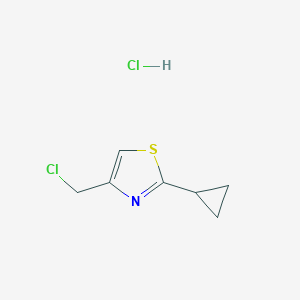

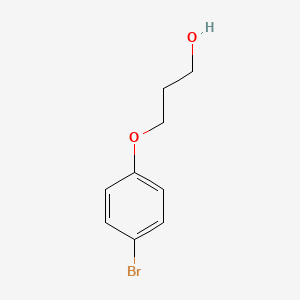

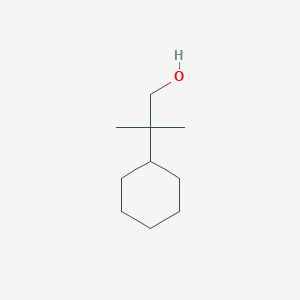

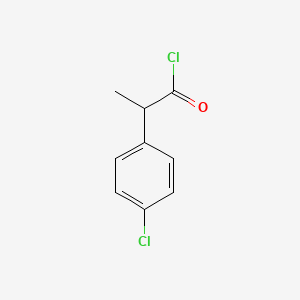

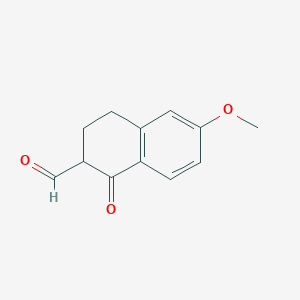

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 4-Azidobenzamide in scientific research?

A: 4-Azidobenzamide serves as a valuable tool in photochemical research, particularly for surface modifications and studying biological interactions. Its photoactivatable aryl azido moiety enables covalent bonding to adjacent molecules upon exposure to UV light. [, ] This property makes it suitable for applications such as:

Q2: How does the photochemical reactivity of 4-Azidobenzamide compare to other similar compounds?

A: While specific comparative studies are required for definitive conclusions, research indicates that functionalized 1,3-benzodioxoles containing 4-Azidobenzamide as a chemo-functional group exhibit minimal fluorescence until they undergo photo-activated transformation. [] This suggests that the photoreactivity of the incorporated 4-Azidobenzamide may be efficient enough to induce further reactions and transformations, leading to detectable changes in fluorescence. Further investigation into the quantum yield and reaction kinetics of 4-Azidobenzamide compared to other photoreactive groups would provide a more comprehensive understanding of its reactivity.

Q3: What are the limitations of using 4-Azidobenzamide in research applications?

A: One limitation of using 4-Azidobenzamide stems from the potential for non-specific binding due to its highly reactive nature upon UV exposure. [] This non-specificity might lead to off-target effects and complicate data interpretation. Additionally, the requirement for UV irradiation for its photoactivation may limit its use in certain biological systems sensitive to UV damage. Researchers need to carefully consider these limitations and implement appropriate controls when designing experiments involving 4-Azidobenzamide.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-methylthieno[3,2-b]pyridine](/img/structure/B1358358.png)